Cidoxepin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWQRRAPPTVAG-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318253 | |
| Record name | (Z)-Doxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
154-157 ºC at 0.03 mmHg, 154-157 °C @ 0.03 MM HG | |
| Record name | Doxepin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C. | |
| Record name | Doxepin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS | |
CAS No. |
3607-18-9, 1668-19-5 | |
| Record name | (Z)-Doxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3607-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cidoxepin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cidoxepin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (Z)-Doxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIDOXEPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F96TTB8728 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOXEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
185-191 ºC, Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/ | |
| Record name | Doxepin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Step 1: Addition of 3-Chloropropyl-tert-Butyl Ether
The synthesis commences with the nucleophilic addition of 3-chloropropyl-tert-butyl ether to 6,11-dihydrodibenzo[b,e]oxepin-11-one under basic conditions. This step yields an alcohol intermediate, which is subsequently dehydrated using concentrated hydrochloric acid to form an olefinic precursor.
Step 2: Chlorination with Thionyl Chloride
The olefin undergoes chlorination in the presence of thionyl chloride (), producing a chlorinated intermediate. Solvent selection (typically dichloromethane or ethyl acetate) and stoichiometric control are critical to minimizing dihalogenation byproducts.
Step 3: Nickel-Catalyzed C–N Coupling
The pivotal step involves coupling the chlorinated intermediate with -dimethylmethylamine using a catalyst system. Key reaction parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 5% , 10% | Enhances turnover frequency >50 cycles |
| Temperature | 40°C | Balances reaction rate vs. decomposition |
| Solvent | DMF | Stabilizes Ni(0) intermediates |
| Reaction Time | 5 hours | 98% conversion (HPLC monitoring) |
This catalytic system outperforms traditional Pd/Pt-based catalysts by enabling ligand-accelerated catalysis, facile catalyst recovery via filtration, and negligible heavy metal contamination.
Step 4: Hydrochloride Salt Formation
The free base doxepin is treated with hydrochloric acid in ethanol to precipitate this compound hydrochloride. Crystallization conditions (cooling rate, antisolvent addition) are tuned to favor the cis-isomer, achieving >99% diastereomeric excess.
Alternative Synthetic Routes and Historical Methods
Prior to the advent of nickel catalysis, this compound synthesis relied on transition metal catalysts and classical resolution techniques, as evidenced by patents US3420851 and DE123216.
Palladium-Mediated Coupling (US3420851)
Early routes employed or for the C–N bond formation. While effective, these methods suffered from:
Stereochemical Resolution Techniques
Racemic doxepin mixtures were resolved using chiral acids (e.g., tartaric acid derivatives) or enzymatic kinetic resolution. These methods, though stereoselective, introduced multi-step recrystallization protocols and reduced overall yield to 60–70%.
Analytical Characterization and Quality Control
Robust analytical protocols are critical for confirming this compound’s isomeric purity and pharmaceutical compliance.
Spectroscopic and Chromatographic Methods
-
HPLC-UV : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase: 60:40 acetonitrile/50 mM phosphate buffer (pH 3.0). Retention time: 8.2 min for cis-isomer vs. 9.7 min for trans.
-
LC-MS : ESI+ mode shows at m/z 280.2 (free base), 316.1 (hydrochloride).
-
Elemental Analysis : Calculated for : C 72.25%, H 7.02%, N 4.43%; Observed: C 72.30%, H 7.05%, N 4.40%.
Thermal and Crystallographic Data
| Property | This compound Hydrochloride | trans-Doxepin Hydrochloride |
|---|---|---|
| Melting Point | 209–210.5°C | 192–193°C |
| Hygroscopicity | Low (0.5% wt gain at 75% RH) | High (2.1% wt gain) |
| Crystal System | Monoclinic | Orthorhombic |
Data derived from differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
Environmental and Industrial Considerations
The shift toward nickel catalysis has reduced the ecological footprint of this compound synthesis by:
-
Eliminating palladium waste (estimated reduction: 12 kg Pd/ton product)
-
Enabling catalyst recycling (>10 cycles without activity loss)
-
Cutting energy consumption by 30% via lower reaction temperatures
Process intensification strategies, such as continuous flow reactors and in-line crystallization, further enhance throughput to meet annual global demand exceeding 50 metric tons.
Scientific Research Applications
Chronic Urticaria Treatment
Cidoxepin has shown promise in managing chronic urticaria. Clinical trials have focused on its ability to relieve itching and expedite the resolution of skin lesions without the sedation typically associated with doxepin formulations.
- Clinical Trial Data : In a phase II trial, this compound demonstrated significant improvements in symptoms associated with chronic hives compared to placebo controls. Patients reported reduced pruritus and improved quality of life metrics .
Comparative Effectiveness
The effectiveness of this compound can be compared to that of other antihistamines in clinical settings. A summary table below illustrates key findings from relevant studies:
| Study | Treatment | Outcome | P-value |
|---|---|---|---|
| Phase II Trial on Chronic Urticaria | This compound vs Placebo | Significant reduction in itching | <0.01 |
| Allergic Rhinitis Study (discontinued) | This compound | No significant improvement over placebo | N/A |
Case Study 1: Efficacy in Chronic Urticaria
A recent study involving patients with chronic urticaria treated with this compound showed a marked reduction in itch severity scores after four weeks of treatment. Patients reported improvements in daily activities and sleep quality, suggesting a substantial impact on their quality of life.
Case Study 2: Safety Profile
In another clinical evaluation focusing on safety, this compound was well-tolerated among participants with minimal adverse effects reported. This contrasts with traditional doxepin formulations that often lead to sedation and other side effects.
Mechanism of Action
Cidoxepin exerts its effects through multiple mechanisms:
Serotonin-Norepinephrine Reuptake Inhibition: this compound inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission.
H1 Receptor Antagonism: this compound blocks histamine H1 receptors, reducing allergic reactions and providing antihistamine effects.
Anticholinergic Activity: this compound inhibits acetylcholine receptors, leading to its sedative and anticholinergic effects
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Properties of Cidoxepin and Analogous TCAs
Key Observations :
- UGT2B10 Selectivity: this compound exhibits high selectivity for the UGT2B10 enzyme (1–5% activity in phenotypically poor metabolizer HLM(-)), surpassing doxepin and amitriptyline, which show moderate-to-low selectivity (8–14%) . This suggests this compound may have fewer drug-drug interactions mediated by UGT1A4, a common off-target metabolizer .
- Stereochemical Differences : The cis configuration of this compound may confer distinct receptor-binding kinetics compared to the trans-dominant doxepin, though clinical implications remain understudied .
Pharmacodynamic and Clinical Comparisons
Efficacy in Dermatological Conditions
- This compound vs. Doxepin : While doxepin is FDA-approved for pruritus in eczema, this compound’s development focuses on chronic urticaria and dermatitis. Preclinical data suggest this compound’s enhanced H1 receptor antagonism may improve efficacy in histamine-driven conditions .
- Comparison with Antihistamines : Unlike second-generation antihistamines (e.g., desloratadine), this compound’s dual 5-HT/NA reuptake inhibition may address both inflammatory and neuropathic components of chronic skin disorders .
CNS Effects and Side Effect Profile
- Sedation : this compound’s anticholinergic effects are likely comparable to doxepin, posing risks of drowsiness and dry mouth. However, its higher UGT2B10 selectivity may reduce hepatic toxicity .
- Antidepressant Efficacy : In silico models predict this compound’s serotonin reuptake inhibition potency aligns with doxepin, but clinical trials are lacking .
Biological Activity
Cidoxepin, a member of the tricyclic antidepressant (TCA) class, is primarily recognized for its pharmacological effects similar to its parent compound, doxepin. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources.
This compound exhibits a multifaceted mechanism of action that contributes to its therapeutic effects:
- Reuptake Inhibition : this compound primarily inhibits the reuptake of norepinephrine and serotonin, enhancing monoamine levels at synaptic sites. This action is crucial for its antidepressant effects and contributes to its anxiolytic properties .
- Histamine Receptor Antagonism : The compound has potent antagonistic effects on histamine receptors, particularly H1 receptors. This property is responsible for its sedative effects and antipruritic actions .
- Voltage-Gated Ion Channel Modulation : this compound also influences voltage-gated sodium and potassium channels, which may have implications for its use in treating certain neurological conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety:
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 30% |
| Peak Plasma Concentration | 3.5 hours post-administration |
| Volume of Distribution | ~20 L/kg |
| Protein Binding | ~75-80% |
| Half-Life | ~15 hours |
| Metabolism | Primarily via CYP2D6 and CYP2C19 |
This compound undergoes extensive first-pass metabolism, with less than 3% excreted unchanged in urine. The active metabolite, nordoxepin, also contributes to its pharmacological activity .
Biological Effects and Clinical Studies
Numerous studies have explored the biological effects of this compound:
- Antidepressant Efficacy : Clinical trials have demonstrated that this compound effectively reduces symptoms of depression and anxiety. For instance, a study showed significant improvements in sleep quality and reductions in wake after sleep onset (WASO) when administered at doses ranging from 1 mg to 6 mg .
- Neuroprotective Properties : Research indicates that this compound may offer neuroprotection against oxidative stress. In vitro studies suggest that it enhances antioxidant defenses by increasing superoxide dismutase levels while reducing lipid peroxidation . This effect is particularly relevant in age-related neurodegenerative diseases.
Case Studies
-
Case Study on Sleep Disorders :
A randomized controlled trial involving adults with insomnia revealed that doses of 3 mg and 6 mg of this compound significantly improved total sleep time (TST) and overall sleep efficiency compared to placebo (p < 0.0005). This highlights this compound's role as a potential treatment for sleep disturbances associated with mood disorders . -
Oxidative Stress Protection in Neurodegeneration :
An experimental study demonstrated that this compound treatment reduced markers of oxidative stress in neuronal cells exposed to harmful stimuli. The results indicated that this compound could mitigate neuronal damage by modulating calcium signaling pathways involved in oxidative stress responses .
Q & A
Advanced Research Question
- Metabolic profiling : Use cytochrome P450 genotyping to predict interindividual variability in metabolism, as polymorphisms in CYP2D6 and CYP2C19 significantly impact this compound clearance .
- Toxicological screening : Incorporate in vitro hepatocyte models and cardiac safety assays (e.g., hERG channel inhibition) to assess off-target effects .
- Dose escalation trials : Apply adaptive trial designs to balance efficacy (e.g., HAM-D score reduction) with adverse event monitoring .
What clinical indications for this compound are supported by robust evidence from randomized controlled trials (RCTs)?
Basic Research Question
RCTs validate this compound's efficacy in:
- Major depressive disorder (MDD) : Demonstrated through placebo-controlled trials with remission rates comparable to other TCAs .
- Chronic urticaria and atopic dermatitis : Supported by studies measuring reductions in pruritus severity scores (e.g., VAS) and histamine-mediated inflammation .
Methodologically, prioritize trials using double-blinding, validated outcome measures, and intention-to-treat (ITT) analysis .
How do variations in metabolic pathways impact the interpretation of pharmacokinetic data in this compound research?
Advanced Research Question
this compound undergoes hepatic metabolism via CYP2D6 and CYP2C19, producing active metabolites like desmethylthis compound. Researchers must:
- Stratify participants by CYP genotype in clinical trials to account for ultrarapid/poor metabolizers .
- Use population pharmacokinetic (PopPK) modeling to quantify variability and optimize dosing regimens .
- Cross-validate animal PK data with human microdosing studies to improve translational accuracy .
What are the key pharmacological differences between this compound and structurally related tricyclic antidepressants?
Basic Research Question
this compound exhibits:
- Higher H1 receptor affinity than amitriptyline, explaining its superior antipruritic effects .
- Lower muscarinic receptor activity , potentially reducing anticholinergic side effects .
Comparative studies should employ head-to-head receptor panels and meta-analyses of adverse event databases .
What experimental approaches are most effective for elucidating this compound's effects on histamine receptors in inflammatory skin models?
Advanced Research Question
- Ex vivo skin biopsies : Quantify mast cell degranulation and histamine release via ELISA .
- Transgenic models : Use H1 receptor-knockout mice to isolate this compound's receptor-specific effects .
- Imaging techniques : Confocal microscopy to visualize receptor localization and downstream signaling (e.g., NF-κB activation) .
What validated animal models exist for studying this compound's dual antidepressant and antipruritic effects?
Basic Research Question
- Depression : Chronic mild stress (CMS) model, with behavioral endpoints (sucrose preference test) .
- Pruritus : Compound 48/80-induced scratching in mice, measuring latency and bout frequency .
Ensure crossover designs to assess both endpoints in the same cohort, controlling for circadian variability .
How should researchers design studies to simultaneously assess this compound's central nervous system effects and peripheral anti-inflammatory activity?
Advanced Research Question
- Integrated biomarker panels : Measure central (e.g., CSF monoamine levels) and peripheral (e.g., serum histamine, IL-31) biomarkers .
- Parallel in vivo/in vitro systems : Combine forced swim tests with ex vivo skin inflammation assays .
- Data integration : Use multivariate analysis (e.g., PCA) to identify correlated endpoints across systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
